2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide is a triazolo-pyrazine derivative characterized by a benzylsulfanyl group at position 8 of the triazolo-pyrazine core and an N-(2-methoxyphenyl)acetamide substituent.
Properties
IUPAC Name |
2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-10-6-5-9-16(17)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)30-14-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQVZTDLHUNDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the triazolo[4,3-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and α-haloketones.
Introduction of the benzylsulfanyl group: This step is achieved through nucleophilic substitution reactions, where a benzylthiol is reacted with the triazolo[4,3-a]pyrazine core.
Acylation to form the final product: The final step involves the acylation of the intermediate with 2-methoxyphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolo[4,3-a]pyrazine core can be reduced to form alcohol derivatives.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The benzylsulfanyl group and the triazolo[4,3-a]pyrazine core play crucial roles in binding to these molecular targets, disrupting their normal function and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with key analogs from the evidence. Focus is placed on substituent variations, molecular properties, and implied biological relevance.
Table 1: Structural and Molecular Comparison of Triazolo-Pyrazine Derivatives
Key Findings from Comparative Analysis
The N-(2-methoxyphenyl) group in the target compound introduces moderate polarity, balancing solubility and bioavailability, whereas bulky substituents (e.g., 2,5-dimethylphenyl in ) may reduce binding efficiency .
Biological Implications: highlights that phenolic or methoxyphenyl acetamide substituents (e.g., 4-hydroxyphenyl in ) correlate with antioxidant activity, suggesting the target compound’s 2-methoxyphenyl group may similarly scavenge free radicals. Sulfanyl linkages (e.g., in ) are critical for regioselective alkylation reactions, a common synthesis strategy for triazolo-pyrazines .
Synthetic Pathways :
- Analogs in –2 and 6 were synthesized via S-alkylation or nucleophilic substitution, indicating shared methodologies for modifying the triazolo-pyrazine core .
- and describe cyclopentyl-fused triazolo-pyrazines, diverging from the target compound’s linear structure but underscoring scaffold versatility .
Biological Activity
The compound 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide is a member of the triazolopyrazine family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on existing literature, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C21H19N5O3S
- Molecular Weight : 421.5 g/mol
- CAS Number : 1251635-05-8
Antimicrobial Activity
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant antimicrobial properties. The compound in focus has been evaluated for its antibacterial activity against various pathogens. For instance:
- In vitro studies have demonstrated that derivatives of triazoles show high efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- A related compound was reported to inhibit key kinases involved in bacterial proliferation .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Mechanism of Action : It is suggested that the compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins. Increased Bax/Bcl2 ratios have been associated with enhanced apoptosis .
- Cell Line Studies : In studies involving Luc-4T1 cells (a breast cancer cell line), treatment with this compound led to significant cell cycle arrest and increased caspase activity, indicating a robust apoptotic response .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activity. The presence of the benzylsulfanyl group enhances binding affinity to target proteins compared to other similar compounds. This specificity may lead to more targeted therapeutic effects and reduced side effects in clinical applications .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related triazolo compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 0.125 μg/mL against S. aureus, showcasing potent antibacterial properties .
- Anticancer Research : In another investigation, treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, reinforcing its potential as an anticancer agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1251635-05-8 |
| Antimicrobial Activity | Effective against S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Key Mechanism | Modulates Bax/Bcl2 expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
